![molecular formula C12H17FN2O B1406004 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine CAS No. 1511759-26-4](/img/structure/B1406004.png)

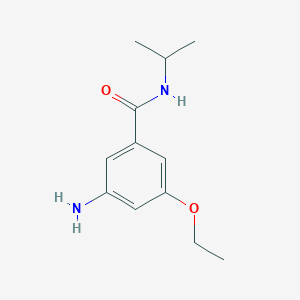

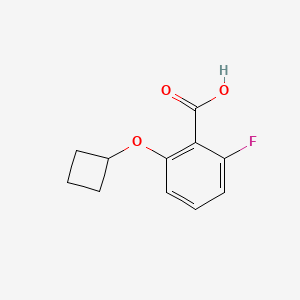

1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine

Vue d'ensemble

Description

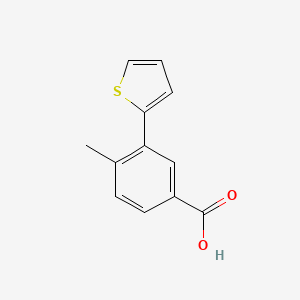

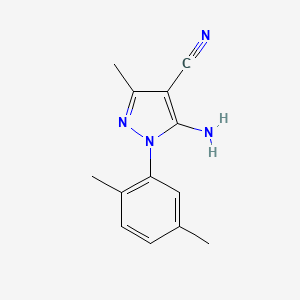

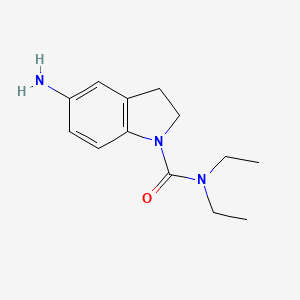

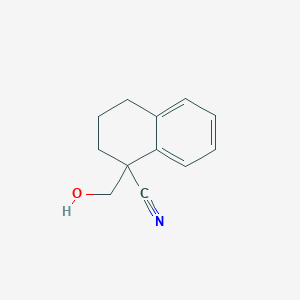

“1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” is a chemical compound with the CAS Number: 523980-18-9 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “this compound” is 224.28 . The InChI key and IUPAC name can be found in the product documentation .Chemical Reactions Analysis

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties can be found in the product documentation .Applications De Recherche Scientifique

Radiolabeled Antagonist for Neuroimaging

- Study of 5-HT1A Receptors with PET : [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [(18)F]p-MPPF, is a novel 5-HT1A antagonist used for studying serotonergic neurotransmission with positron emission tomography (PET). It encompasses aspects like chemistry, radiochemistry, animal studies, human studies, toxicity, and metabolism (Plenevaux et al., 2000).

Synthesis of Hybrid Molecules

- Derivatives for Antimicrobial Activities : The synthesis of norfloxacin derivatives containing 1,3-thiazole or 1,3-thiazolidin moiety from 1-(2-methoxyphenyl)piperazine has been explored. These synthesized compounds exhibited significant antimicrobial activities, and one compound showed antiurease activity (Menteşe et al., 2013).

Anticancer and Enzyme Inhibition Properties

- Phenolic Mannich Bases with Piperazines : A study synthesized new Mannich bases with substituted piperazine and investigated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed promising results in these areas, suggesting potential for further pharmaceutical development (Gul et al., 2019).

Metabolic Pathway Investigation

- Metabolites of KB-2796 in Rats : Research on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) in rats revealed major biotransformation pathways, including O-demethylation, N-dealkylation, and hydroxylation. This study contributes to the understanding of the metabolic processes of such compounds in biological systems (Kawashima et al., 1991).

Novel Compound Synthesis for Biological Applications

- Synthesis of Oxazines Targeting Cyclooxygenase 2 : The synthesis of 1,2-oxazine based derivatives, such as 4-(4-Methoxyphenyl)-3-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4a,5,6,7,8,8a-hexahydro-4H-benzo[e][1,2]oxazine, demonstrated potential as COX2-specific inhibitors, indicating a direction for anti-inflammatory therapy research (Srinivas et al., 2015).

Mécanisme D'action

Safety and Hazards

The safety information for “1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine” indicates that it is a dangerous substance . It is flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDWURIQRRPHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

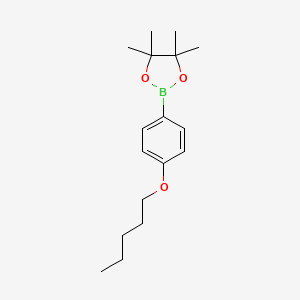

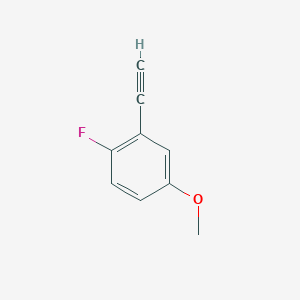

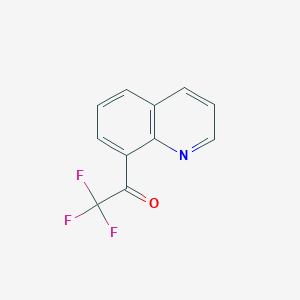

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)